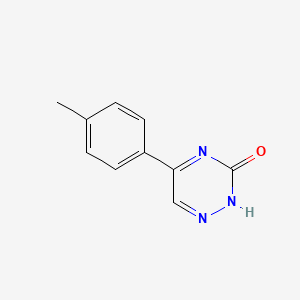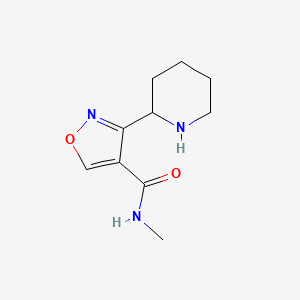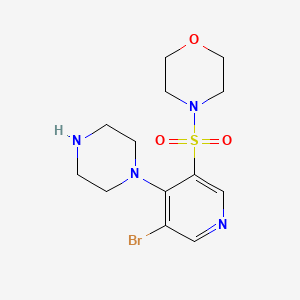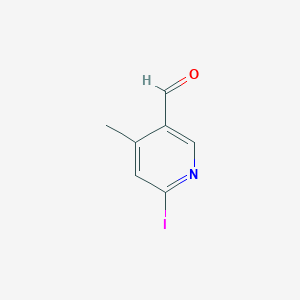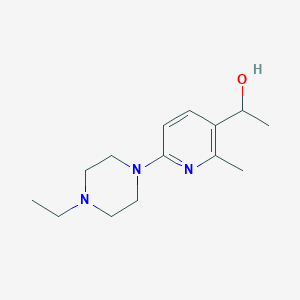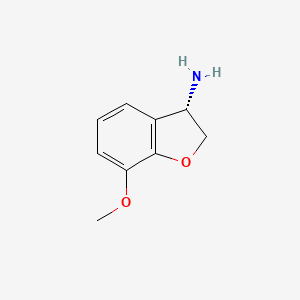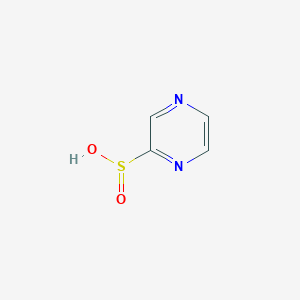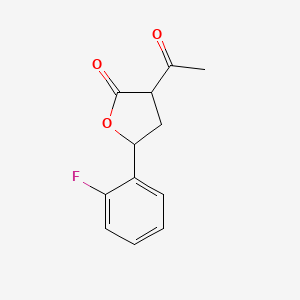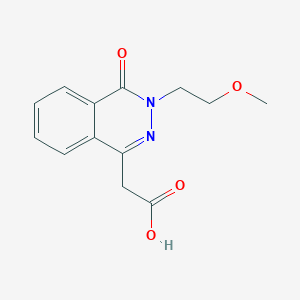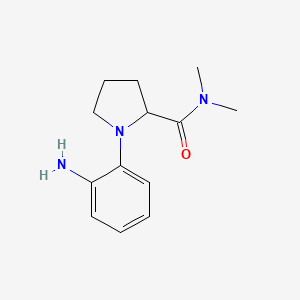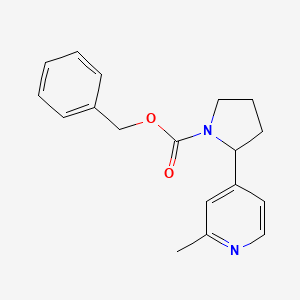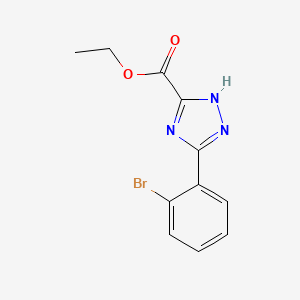
ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylate ester. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of triazole N-oxides.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: Triazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and coordination complexes.
Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target protein. The triazole ring can participate in coordination with metal ions or other functional groups, enhancing the binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The methyl group can impact the compound’s steric properties and binding interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
Clé InChI |
FQPSEUSHACZJRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
